molecular formula C22H17N3O3S B2563359 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 361159-56-0

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No. B2563359
CAS RN: 361159-56-0
M. Wt: 403.46
InChI Key: TXKYFBGNHFLYTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide and related compounds involves various chemical methodologies. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) and aryl boronic pinacol ester/acids . Another approach stirred acid chlorides with appropriate aminobenzamides in pyridine to yield new 2-(2-phenoxyacetamido)benzamides . Additionally, refluxing benzothiazoles with acetic acid under specific conditions produced hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides .

Molecular Structure Analysis

The molecular structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives is characterized by planarity and potential for hydrogen bonding. The title compound in one study showed an almost planar structure for the main moiety and the formation of dimers via N-H…N hydrogen bonds in the crystal . The photophysical properties of similar compounds are influenced by the nature of the substituents and the hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions. For instance, the synthesized N-(benzo[d]thiazol-2-yl)acetamides can be used as precursors for other derivatives, as seen in the synthesis of compounds with antibacterial activity and antioxidant properties . The reactivity is also influenced by the substituents on the benzothiazole ring, which can affect the formation of hydrogen bonds and other intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as pKa values, are crucial for their biological activity. The pKa determination of N-(benzothiazole-2-yl)acetamide derivatives revealed that protonation occurs on different nitrogen atoms within the molecules, affecting their acidity constants . These properties are essential for understanding the compounds' behavior in biological systems and their potential as drug precursors.

Biological Activities and Case Studies

The biological activities of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives are diverse. Compounds with the benzothiazole moiety have shown significant urease inhibition activity, surpassing the standard used in the study . Antiproliferative activities against various cancer cell lines have been observed, with some compounds inducing apoptosis through caspase activation . Antibacterial activities against both Gram-positive and Gram-negative bacteria have been reported, with some derivatives showing broad-spectrum activity . Antioxidant studies have also highlighted the potential of these compounds as radical scavengers .

Scientific Research Applications

Benzothiazole derivatives, including compounds like N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have been extensively studied for their wide range of biological and pharmacological properties. These compounds are known for their antimicrobial, anti-inflammatory, antidiabetic, and particularly, anticancer activities. The structural simplicity and ease of synthesis of benzothiazole scaffolds allow for the development of diverse chemical libraries aimed at discovering new therapeutic agents. Kamal et al. (2015) highlight the therapeutic potential of benzothiazoles, emphasizing their role in the development of chemotherapeutic agents due to the versatile character of benzothiazole, serving as a ligand to various biomolecules (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Anticancer Applications

Benzothiazole derivatives have been identified as potential antitumor agents, with 2-arylbenzothiazoles showing significant promise. Recent advances have focused on structural modifications of these compounds to enhance their efficacy as chemotherapeutics. Ahmed et al. (2012) discuss the development of new benzothiazoles and their conjugates as antitumor agents, pointing to the need for further research to fully characterize their toxicity for safe clinical use (Ahmed et al., 2012).

Broader Pharmacological Applications

Beyond anticancer applications, benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. Keri et al. (2015) provide a comprehensive review of BTA-based compounds in medicinal chemistry, covering their use as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. This underscores the structural diversity and pharmacological potential of benzothiazole derivatives in addressing a wide range of diseases (Keri, Patil, Patil, & Budagumpi, 2015).

Mechanism of Action

The mechanism of action of “N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study or use of “N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-14(26)23-15-11-12-18-20(13-15)29-22(24-18)25-21(27)17-9-5-6-10-19(17)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYFBGNHFLYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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